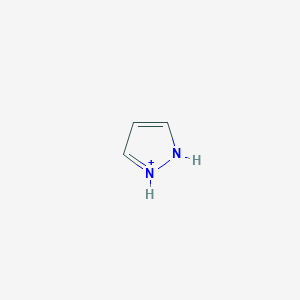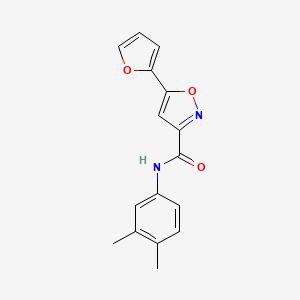
N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide is an aromatic amide.
Scientific Research Applications
Anticonvulsant Applications
- Anticonvulsant Agent Development : N-aryl isoxazolecarboxamides, including derivatives of N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, have been studied for their anticonvulsant properties. These compounds have shown considerable activity in anticonvulsant tests, particularly in the MES test. The amide bridge in these compounds contributes significantly to their anticonvulsant behavior (Lepage et al., 1992).
Luminescence Sensing Applications
- Fluorescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, closely related to N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, have been synthesized. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).
Antileukemic Activities
- Antileukemic Drug Synthesis : Research into furanyl and pyranyl derivatives of N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide and related compounds has been conducted for potential antileukemic activities. These derivatives have been tested for their effectiveness against leukemia (Earl & Townsend, 1979).
Pharmacokinetics and Metabolism
- Metabolic Studies : The pharmacokinetics and metabolism of N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, a compound closely related to N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, have been studied in rats and humans. These studies focus on understanding the drug's metabolism, which is important for developing effective anticonvulsant therapies (Martin et al., 1997).
Antiprotozoal Activity
- Antiprotozoal Agent Development : Compounds including 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antiprotozoal activity. These compounds, which are related to N-(3,4-dimethylphenyl)-5-(2-furanyl)-3-isoxazolecarboxamide, have shown activity against Trypanosoma rhodesiense, indicating potential in treating protozoal infections (Das & Boykin, 1977).
properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c1-10-5-6-12(8-11(10)2)17-16(19)13-9-15(21-18-13)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,19) |
InChI Key |
VETPWJIYZLGEPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



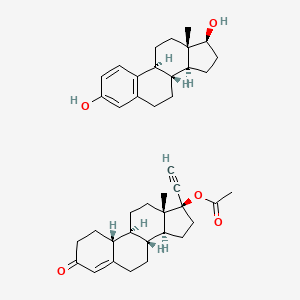



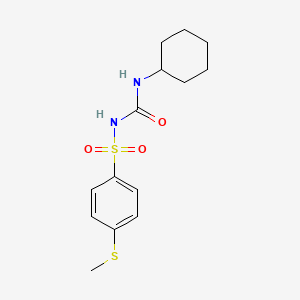

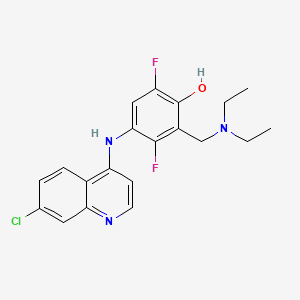
![N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide](/img/structure/B1228797.png)
![N-[[[2-(2-methylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1228799.png)
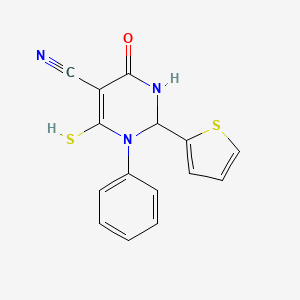
![N-(2-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1228803.png)
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)
![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)
